molecular formula C18H15N3O5 B2854026 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 865286-02-8

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2854026
CAS No.: 865286-02-8
M. Wt: 353.334
InChI Key: ANBBVQZNFOSNIC-UHFFFAOYSA-N
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Description

Structural Features and Chemical Classification

Molecular Architecture

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (molecular formula: C₁₈H₁₅N₃O₅, molecular weight: 353.3 g/mol) consists of three primary structural components:

  • 1,4-Benzodioxine Core : A six-membered heterocyclic ring containing two oxygen atoms at the 1,4-positions, fused to a benzene ring. The dihydro designation indicates partial saturation, with two hydrogen atoms reducing one double bond in the dioxane moiety.
  • 1,3,4-Oxadiazole Ring : A five-membered heterocycle featuring two nitrogen atoms at positions 1 and 3 and one oxygen atom at position 4. This ring is substituted at position 5 with a 2-methoxyphenyl group.
  • Carboxamide Linkage : A carbonyl group (C=O) bonded to an amine (-NH₂), connecting the benzodioxine core to the oxadiazole ring.

The compound’s structural complexity is reflected in its SMILES notation:
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4.
This representation highlights the methoxy group (COC1), oxadiazole ring (NN=C(O2)), and benzodioxine system (OCCO4).

Table 1: Key Structural Descriptors
Property Value/Description
Molecular Formula C₁₈H₁₅N₃O₅
Molecular Weight 353.3 g/mol
Heterocycles 1,4-Benzodioxine, 1,3,4-Oxadiazole
Functional Groups Carboxamide, Methoxy, Aromatic Rings
Stereochemistry Planar configuration at heterocycles

Chemical Classification

Heterocyclic Compound Family

The compound belongs to two distinct heterocyclic classes:

  • 1,4-Benzodioxines : Characterized by a benzene ring fused to a 1,4-dioxane ring. These systems are known for their metabolic stability and ability to modulate electronic properties through oxygen’s lone pairs.
  • 1,3,4-Oxadiazoles : Nitrogen- and oxygen-containing heterocycles with notable aromaticity and dipole moments, often employed in drug design for their hydrogen-bonding capacity and resistance to metabolic degradation.
Carboxamide Derivatives

The carboxamide group (-CONH-) classifies the compound as an acylated amine. This functional group enhances solubility through hydrogen bonding and often participates in target binding via dipole interactions.

Methoxy-Substituted Aromatic Systems

The 2-methoxyphenyl substituent on the oxadiazole ring introduces steric and electronic effects:

  • Steric Effects : The methoxy group’s ortho position creates torsional strain, potentially influencing conformational flexibility.
  • Electronic Effects : The electron-donating methoxy group (+M effect) increases electron density on the adjacent oxadiazole ring, altering reactivity in electrophilic substitution reactions.
Table 2: Classification Overview
Category Subclass Relevance to Compound
Heterocycles 1,4-Benzodioxine Core scaffold with dual oxygen atoms
1,3,4-Oxadiazole Aromatic heterocycle with N/O atoms
Functional Groups Carboxamide Hydrogen-bonding moiety
Substituents 2-Methoxyphenyl Electronic modulation

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-23-13-5-3-2-4-12(13)17-20-21-18(26-17)19-16(22)11-6-7-14-15(10-11)25-9-8-24-14/h2-7,10H,8-9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBBVQZNFOSNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of 2,3-Dihydro-1,4-Benzodioxine-6-Carbonitrile

The carbonitrile precursor undergoes hydrolysis in a mixture of concentrated sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) under reflux conditions. This step converts the nitrile group (-CN) to a carboxylic acid (-COOH) via intermediate formation of a carboxamide (CONH₂). Subsequent acidic workup yields the carboxylic acid derivative.

Reaction Conditions:

  • Reagents: H₂SO₄ (1 mL), TFA (4 mL)
  • Temperature: Reflux (110–120°C)
  • Duration: 5 hours
  • Yield: 74%

Mechanistic Insight:
The nitrile group is protonated under acidic conditions, followed by nucleophilic attack by water to form a tetrahedral intermediate. Loss of ammonia generates the carboxamide, which further hydrolyzes to the carboxylic acid.

Synthesis of 5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine

The 1,3,4-oxadiazole ring is constructed via cyclization strategies, leveraging carbohydrazide or amidoxime intermediates.

Cyclization of Carbohydrazide Derivatives

2-Methoxybenzohydrazide, prepared from 2-methoxybenzoic acid and hydrazine hydrate, reacts with acylating agents (e.g., acyl chlorides) to form diacylhydrazides. Cyclodehydration using phosphorus oxychloride (POCl₃) yields the 1,3,4-oxadiazole ring.

Example Protocol:

  • Formation of Diacylhydrazide:
    • 2-Methoxybenzohydrazide (1 equiv) reacts with benzodioxine carbonyl chloride (1 equiv) in pyridine.
    • Conditions: Room temperature, 12 hours.
  • Cyclization:
    • Diacylhydrazide (1 equiv) is treated with POCl₃ (3 equiv) at 80°C for 4 hours.
    • Yield: 58–65%.

Alternative Method: Thiosemicarbazide Cyclization

Thiosemicarbazides derived from 2-methoxybenzoyl chloride and thiosemicarbazide undergo oxidative cyclization with mercuric oxide (HgO) to form 2-amino-1,3,4-oxadiazoles.

Reaction Conditions:

  • Reagents: HgO (2 equiv), ethanol (solvent)
  • Temperature: Reflux (78°C)
  • Duration: 6 hours
  • Yield: 49%.

Coupling of Benzodioxine Carboxylic Acid and Oxadiazole Amine

The final step involves amide bond formation between the benzodioxine carboxylic acid and the oxadiazol-2-amine.

Activation of Carboxylic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or via coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Protocol:

  • Acid Chloride Formation:
    • 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (1 equiv) reacts with SOCl₂ (2 equiv) at 70°C for 2 hours.
    • Yield: >90%.
  • Amide Coupling:
    • Acid chloride (1 equiv) is added to 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine (1 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2 equiv).
    • Conditions: 0°C to room temperature, 12 hours.
    • Yield: 68–72%.

Alternative Method:
Direct coupling using EDC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves comparable yields (70–75%).

Optimization and Yield Considerations

Critical Parameters

  • Purity of Intermediates: Column chromatography (silica gel, chloroform/methanol) is essential for isolating the oxadiazol-2-amine.
  • Cyclization Efficiency: POCl₃-mediated cyclization offers superior regioselectivity compared to HgO-based methods.
  • Coupling Reagents: EDC/HOBt minimizes racemization, whereas SOCl₂ activation is cost-effective for large-scale synthesis.

Comparative Data Table

Step Reagents/Conditions Yield (%) Citation
Benzodioxine hydrolysis H₂SO₄/TFA, reflux 74
Oxadiazole cyclization POCl₃, 80°C 65
Amide coupling EDC/HOBt, DMF 75

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-donating methoxy groups (target compound, G786-0371/0372) contrast with electron-withdrawing chloro/bromo substituents (), influencing solubility and membrane permeability .
  • Molecular Weight : Halogenated derivatives (391–402 g/mol) exceed methoxy-substituted analogs (353–383 g/mol), which may impact bioavailability .

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C21H21N3O4C_{21}H_{21}N_3O_4 and a molecular weight of approximately 377.41 g/mol. It features a complex structure that includes an oxadiazole ring, which is known for its diverse biological activities.

The biological activity of oxadiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is not fully elucidated but may involve:

  • Inhibition of Protein Kinases : Compounds containing oxadiazole moieties have shown potential as inhibitors of protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.
  • Antioxidant Activity : The presence of the methoxyphenyl group may contribute to antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

  • Zhang et al. (2023) synthesized various 1,3,4-oxadiazoles and evaluated their anticancer activities against multiple cancer cell lines. Some compounds exhibited IC50 values as low as 1.18 µM against HEPG2 and MCF7 cell lines .
Compound NameCell LineIC50 (µM)
Example AHEPG21.18
Example BMCF70.67
Example CSW11160.80

Antimicrobial Activity

Other derivatives of oxadiazoles have demonstrated antimicrobial effects against various pathogens. The specific activity of this compound in this regard remains to be thoroughly investigated.

Study on Anticancer Efficacy

A significant study involved the synthesis and evaluation of several 1,3,4-oxadiazole derivatives for their anticancer properties. One derivative showed promising results with an IC50 value significantly lower than standard treatments . This suggests that modifications in the oxadiazole structure can enhance therapeutic efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies indicated strong interactions with key enzymes involved in tumor growth and metastasis.

Q & A

Q. Q1. What are the key structural features of this compound that may influence its bioactivity?

The compound integrates a 1,3,4-oxadiazole ring , a 2-methoxyphenyl substituent , and a 2,3-dihydro-1,4-benzodioxine-carboxamide backbone . The oxadiazole ring is electron-deficient, enabling π-π stacking with biological targets, while the methoxyphenyl group may enhance lipophilicity and binding affinity. The benzodioxine moiety contributes to conformational rigidity, potentially stabilizing interactions with enzymes or receptors .

Q. Q2. What synthetic methodologies are commonly employed for this compound?

Synthesis typically involves:

Coupling reactions : Amide bond formation between the benzodioxine-carboxylic acid and the oxadiazole-amine intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) under DMF solvent .

Cyclization : Formation of the oxadiazole ring via dehydrative cyclization of acylhydrazides with reagents like POCl₃ or PPA .
Characterization relies on NMR (¹H/¹³C), IR (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

Contradictions often arise from differences in assay conditions (e.g., enzyme isoforms, cell lines) or compound purity . To address this:

  • Validate purity using HPLC (>95%) and elemental analysis .
  • Replicate assays under standardized protocols (e.g., α-glucosidase inhibition at pH 6.8 with p-nitrophenyl-α-D-glucopyranoside as substrate) .
  • Perform docking studies (AutoDock Vina) to compare binding modes across analogs, identifying critical substituent interactions (e.g., methoxy vs. chloro groups) .

Q. Q4. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility .
  • SAR studies : Replace the methoxyphenyl group with bioisosteres (e.g., trifluoromethylphenyl) to improve metabolic stability .
  • In vitro ADME profiling : Assess hepatic microsomal stability (human/rat) and plasma protein binding (equilibrium dialysis) to guide structural refinements .

Q. Q5. How can researchers design experiments to elucidate the mechanism of action for this compound?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Kinetic assays : Measure enzyme inhibition constants (Ki) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Transcriptomic profiling : RNA-seq analysis of treated cells (e.g., HepG2) to identify differentially expressed pathways (e.g., oxidative stress response) .

Methodological Guidance

Q. Table 1. Critical Parameters for Reproducible Synthesis

ParameterOptimal ConditionImpact of Deviation
Reaction temperature0–5°C (amide coupling)>10°C may lead to side reactions (e.g., oxadiazole ring hydrolysis)
Solvent polarityDMF (ε=37)Lower polarity solvents (e.g., THF) reduce coupling efficiency
Purification methodColumn chromatography (EtOAc/hexane, 3:7)Insufficient purification risks residual reagents affecting bioassays

Q. Table 2. Key Assays for Bioactivity Validation

AssayProtocol SummaryRelevance
α-Glucosidase inhibitionIC₅₀ determination using yeast α-glucosidase (0.1 U/mL) and PNPG substrate Models antidiabetic potential
CytotoxicityMTT assay (48h exposure, IC₅₀ calculation in HeLa cells) Screens for selective toxicity
Plasma stabilityIncubation in human plasma (37°C, 24h) with LC-MS quantification Predicts in vivo half-life

Addressing Data Gaps and Challenges

  • Contradictory synthetic yields : Optimize stoichiometry (e.g., 1.2:1 acylhydrazide:POCl₃ ratio) and reaction time (4h vs. 6h) to improve reproducibility .
  • Variable bioactivity : Use molecular dynamics simulations (GROMACS) to assess how substituent flexibility (e.g., methoxy rotation) affects target binding .

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